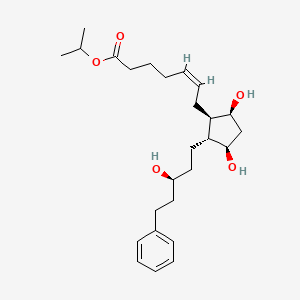

15(S)-Latanoprost

描述

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-SCTZCWPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145773-22-4 |

Source

|

| Record name | Latanoprost, (15S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145773224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]-cyclopentyl]-,1-methylethyl ester,(5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST, (15S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P840K2J2DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 15(S)-Latanoprost. As a stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant interest for structure-activity relationship studies and in the development of novel prostaglandin analogues.

Chemical Structure and Identification

This compound is a synthetic prostaglandin F2α analogue and the C-15 epimer of Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly influences its biological activity.

| Identifier | Value |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1][2] |

| Synonyms | 15-epi-Latanoprost, Latanoprost Impurity E, Latanoprost USP Related Compound B[2][3][4][5] |

| CAS Number | 145773-22-4[1][3][4] |

| Molecular Formula | C₂₆H₄₀O₅[1][3][4][6] |

| SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO[2] |

| InChI Key | GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific stereoisomer.

| Property | Value | Source |

| Molecular Weight | 432.6 g/mol | [1][4][6] |

| Appearance | Liquid, Colourless Oil | [1] |

| Purity | >95% | [1] |

| Boiling Point (Predicted) | 573.4 ± 50.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | DMF: 100 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLDMSO:PBS (1:12): 80 µg/mL | [3] |

Biological Activity and Signaling Pathway

This compound, like its 15(R) counterpart, is an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15 position results in a lower binding affinity and reduced potency compared to Latanoprost. The free acid form of this compound has an IC₅₀ value of 24 nM in a cat iris sphincter muscle binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8] Despite its lower potency, topical administration of this compound has been shown to reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]

Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow and a reduction in IOP.

Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its neuroprotective effects in glaucoma.

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is often achieved as part of the synthesis of Latanoprost, where it is formed as a diastereomeric impurity. The Corey lactone is a common starting material for the synthesis of prostaglandins. The general strategy involves the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or reaction conditions would be employed compared to the synthesis of the 15(R)-isomer (Latanoprost).

Illustrative Synthetic Scheme (Conceptual):

-

Starting Material: Corey lactone diol.

-

Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are protected, for example, as tetrahydropyranyl (THP) ethers.

-

Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).

-

Wittig Reaction: The α-side chain is introduced via a Wittig reaction.

-

Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

-

Second Wittig Reaction: The ω-side chain containing the phenyl group and a ketone at the C-15 position is introduced.

-

Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the stereochemistry. For this compound, a specific reducing agent that favors the formation of the (S)-alcohol would be used.

-

Esterification: The carboxylic acid is esterified with isopropyl iodide.

-

Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.

Purification by High-Performance Liquid Chromatography (HPLC)

As this compound is often an impurity in Latanoprost preparations, HPLC is the method of choice for its separation and purification.

Example HPLC Method:

-

Column: NH₂ column

-

Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.

-

Detection: UV at an appropriate wavelength.

This method has been shown to achieve baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.

Characterization

The structure of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and carbons near the C-15 chiral center.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester (C=O), and the phenyl ring.

FP Receptor Binding Assay

This assay is performed to determine the binding affinity of this compound to the FP receptor.

Protocol Outline:

-

Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF₂α, is used as the ligand.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound (the competitor).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for an FP receptor binding assay.

Conclusion

This compound serves as a crucial tool for understanding the stereochemical requirements for prostaglandin FP receptor activation and for the development of more selective and potent antiglaucoma agents. This in-depth technical guide provides foundational knowledge for researchers and drug development professionals working with this important stereoisomer. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation in the field of prostaglandin research.

References

- 1. researchgate.net [researchgate.net]

- 2. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. tdcommons.org [tdcommons.org]

Synthesis of 15(S)-Latanoprost from Corey Lactone Diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the antiglaucoma agent 15(S)-Latanoprost, starting from the chiral building block, Corey lactone diol. The synthesis involves a series of key transformations, including the protection of hydroxyl groups, oxidation of the primary alcohol, olefination to introduce the omega-chain, stereoselective reduction of the resulting ketone, reduction of the lactone to a lactol, and a final olefination to append the alpha-chain, followed by deprotection and esterification. Particular emphasis is placed on the critical stereoselective reduction step to yield the desired 15(S)-hydroxyl configuration.

Overall Synthetic Workflow

The synthesis of this compound from Corey lactone diol can be conceptually broken down into the construction of the omega (ω) and alpha (α) chains onto the core cyclopentane ring system. The following diagram illustrates the logical flow of this multi-step synthesis.

Caption: Overall synthetic workflow for this compound from Corey lactone diol.

Experimental Protocols and Data

This section details the experimental procedures for the key transformations in the synthesis of this compound. The quantitative data for each step is summarized in the accompanying tables.

Step 1: Protection of Corey Lactone Diol

The two secondary hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the p-phenylbenzoyl (PPB) group, which can be introduced using p-phenylbenzoyl chloride.

Experimental Protocol:

To a solution of Corey lactone diol in pyridine at 0 °C, p-phenylbenzoyl chloride is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the di-protected Corey lactone.

| Reagent/Parameter | Molar Equivalence/Value |

| Corey Lactone Diol | 1.0 eq |

| p-Phenylbenzoyl Chloride | 2.2 eq |

| Pyridine | Solvent |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Yield | ~95% |

Step 2: Oxidation of the Primary Alcohol

The primary alcohol of the protected Corey lactone is selectively oxidized to an aldehyde. This is a crucial step to prepare for the introduction of the omega-chain. The Swern oxidation is a widely used method for this transformation.[1]

Experimental Protocol:

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of the protected Corey lactone diol in dichloromethane. The mixture is stirred for a specified time, and then triethylamine is added. The reaction is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with brine, dried, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

| Reagent/Parameter | Molar Equivalence/Value |

| Protected Corey Lactone | 1.0 eq |

| Oxalyl Chloride | 1.5 eq |

| DMSO | 2.2 eq |

| Triethylamine | 5.0 eq |

| Dichloromethane | Solvent |

| Temperature | -78 °C to RT |

| Reaction Time | 1-2 hours |

| Yield | ~90-95% (crude) |

Step 3: Horner-Wadsworth-Emmons Olefination for the Omega-Chain

The omega-chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between the aldehyde from the previous step and a suitable phosphonate ylide.[2][3][4][5][6] This reaction typically exhibits high E-selectivity, which is desired for the trans double bond in the omega-chain of Latanoprost.

Experimental Protocol:

To a suspension of sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF), a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the crude aldehyde in THF is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting α,β-unsaturated ketone is purified by column chromatography.

| Reagent/Parameter | Molar Equivalence/Value |

| Aldehyde Intermediate | 1.0 eq |

| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 1.2 eq |

| Sodium Hydride (60% dispersion in oil) | 1.2 eq |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Yield | ~80-85% |

Step 4: Stereoselective Reduction of the C-15 Ketone

This is a critical step that determines the final stereochemistry at the C-15 position. A stereoselective reduction of the enone intermediate is required to produce the desired 15(S)-hydroxyl group. Various reagents can be employed for this purpose, with L-selectride® being a common choice.[7]

Experimental Protocol:

The α,β-unsaturated ketone is dissolved in THF and cooled to -78 °C. A solution of L-selectride® (lithium tri-sec-butylborohydride) in THF is added dropwise. The reaction is stirred at this temperature for a specified period. The reaction is then quenched by the slow addition of hydrogen peroxide and an aqueous solution of sodium hydroxide. The mixture is warmed to room temperature and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The diastereomeric ratio can be determined by HPLC analysis, and the desired 15(S)-isomer is isolated by column chromatography.

| Reagent/Parameter | Molar Equivalence/Value |

| α,β-Unsaturated Ketone | 1.0 eq |

| L-selectride® (1.0 M in THF) | 1.5 eq |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | -78 °C |

| Reaction Time | 1-3 hours |

| Yield of 15(S)-isomer | ~70-80% |

| Diastereomeric Excess (d.e.) | >95% |

Step 5: Reduction of the Lactone to a Lactol

The lactone functional group is reduced to a hemiacetal (lactol) in preparation for the introduction of the alpha-chain. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8]

Experimental Protocol:

A solution of the protected prostaglandin intermediate in an anhydrous solvent like toluene or dichloromethane is cooled to -78 °C. A solution of DIBAL-H is added dropwise, and the reaction is stirred at this temperature. The reaction is monitored by TLC, and upon completion, it is quenched with methanol, followed by water and a saturated solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude lactol, which is often used directly in the next step.

| Reagent/Parameter | Molar Equivalence/Value |

| Protected Prostaglandin Intermediate | 1.0 eq |

| DIBAL-H (1.0 M in hexanes) | 1.2 eq |

| Toluene or Dichloromethane | Solvent |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Yield | ~90-95% (crude) |

Step 6: Wittig Reaction for the Alpha-Chain

The alpha-chain is introduced via a Wittig reaction using a suitable phosphonium ylide.[9][10][11] The ylide is typically generated in situ from (4-carboxybutyl)triphenylphosphonium bromide.

Experimental Protocol:

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF, a strong base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide is added at 0 °C. The resulting red-orange solution of the ylide is stirred for about an hour. A solution of the crude lactol in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the pH is adjusted to ~4 with a dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

| Reagent/Parameter | Molar Equivalence/Value |

| Lactol Intermediate | 1.0 eq |

| (4-Carboxybutyl)triphenylphosphonium bromide | 2.5 eq |

| Sodium Hexamethyldisilazide (NaHMDS) | 5.0 eq |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | 0 °C to RT |

| Reaction Time | 12-16 hours |

| Yield | ~60-70% |

Step 7: Deprotection and Esterification

In the final steps, the protecting groups are removed, and the carboxylic acid of the alpha-chain is esterified to yield Latanoprost.

Experimental Protocol:

-

Deprotection: The protected prostaglandin derivative is dissolved in a suitable solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The reaction is then acidified, and the product is extracted.

-

Esterification: The resulting carboxylic acid is dissolved in a solvent like acetone or DMF. Isopropyl iodide and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are added, and the mixture is stirred at room temperature. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to give this compound.

| Reagent/Parameter | Molar Equivalence/Value |

| Deprotection | |

| Protected Prostaglandin | 1.0 eq |

| Potassium Carbonate | 3.0 eq |

| Methanol | Solvent |

| Esterification | |

| Carboxylic Acid | 1.0 eq |

| Isopropyl Iodide | 1.5 eq |

| DBU | 1.5 eq |

| Acetone or DMF | Solvent |

| Overall Yield (from deprotection) | ~75-85% |

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone olefination methods in this synthesis. The following diagrams illustrate their fundamental mechanisms.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Mechanism of the Wittig reaction.

This technical guide provides a detailed framework for the synthesis of this compound from Corey lactone diol. Researchers are encouraged to consult the primary literature for further optimization and characterization data. The successful execution of this synthesis relies on careful control of reaction conditions, particularly for the stereoselective reduction step, to ensure the desired purity and yield of the final active pharmaceutical ingredient.

References

- 1. ias.ac.in [ias.ac.in]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

Unveiling the Pharmacological Profile of 15-epi Latanoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi Latanoprost is a stereoisomer of the widely used anti-glaucoma medication, Latanoprost. As an analog of prostaglandin F2α, its pharmacological activity is primarily mediated through interaction with the prostaglandin F receptor (FP receptor). Understanding the nuanced differences in the pharmacological profile of 15-epi Latanoprost compared to its parent compound is crucial for researchers in ophthalmology and drug development. This technical guide provides a comprehensive overview of the available pharmacological data for 15-epi Latanoprost, including its receptor binding affinity, functional activity, and in vivo effects, presented with detailed experimental context and visual aids to facilitate a deeper understanding.

Receptor Binding Affinity

The affinity of 15-epi Latanoprost for the prostaglandin FP receptor has been determined through competitive radioligand binding assays. These studies are fundamental in characterizing the initial interaction of the compound with its molecular target.

Table 1: Prostaglandin FP Receptor Binding Affinity of 15-epi Latanoprost Acid and Latanoprost Acid

| Compound | IC50 (nM) | Test System |

| 15-epi Latanoprost Acid | 24[1] | Cat iris sphincter muscle preparation |

| Latanoprost Acid | 3.6[1] | Cat iris sphincter muscle preparation |

IC50: The half maximal inhibitory concentration, representing the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

The data clearly indicates that while 15-epi Latanoprost acid does bind to the FP receptor, its affinity is approximately 6.7-fold lower than that of Latanoprost acid. This difference in binding affinity is a direct consequence of the change in stereochemistry at the C-15 hydroxyl group.

Experimental Protocol: Radioligand Binding Assay (Representative)

A representative protocol for a competitive radioligand binding assay for the FP receptor, based on common laboratory practices, is as follows:

-

Membrane Preparation: Tissues rich in FP receptors, such as cat iris sphincter muscle, are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor ligand (e.g., 15-epi Latanoprost acid or Latanoprost acid).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor ligand.

Functional Activity

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

In Vivo Evidence of Agonist Activity

While detailed in vitro functional data is limited, in vivo studies in normotensive cynomolgus monkeys have shown that a 3 µg topical dose of 15-epi Latanoprost can cause a 1 mmHg reduction in intraocular pressure (IOP)[1]. This IOP-lowering effect strongly suggests that 15-epi Latanoprost acts as an agonist at the FP receptor, as the primary mechanism of action for Latanoprost and other PGF2α analogs is the enhancement of uveoscleral outflow via FP receptor activation.

Table 2: In Vivo Effect of 15-epi Latanoprost on Intraocular Pressure

| Compound | Dose | Animal Model | IOP Reduction |

| 15-epi Latanoprost | 3 µg (topical) | Normotensive Cynomolgus Monkey | 1 mmHg[1] |

Signaling Pathway of the FP Receptor

Activation of the FP receptor, a Gq-coupled receptor, initiates a well-characterized signaling cascade. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and, in the eye, remodeling of the extracellular matrix in the ciliary muscle, which is thought to increase uveoscleral outflow.

Experimental Protocol: Calcium Mobilization Assay (Representative)

A calcium mobilization assay is a common method to assess the functional activity of agonists for Gq-coupled receptors like the FP receptor.

-

Cell Culture: A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye leakage. The plate is incubated in the dark to allow the dye to enter the cells and be de-esterified into its active form.

-

Assay Execution: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Varying concentrations of the agonist (e.g., 15-epi Latanoprost acid) are added to the wells, and the fluorescence intensity is measured kinetically over time.

-

Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Pharmacokinetics

Currently, there is no publicly available pharmacokinetic data (absorption, distribution, metabolism, and excretion) specifically for 15-epi Latanoprost. However, it is reasonable to hypothesize that its pharmacokinetic profile would be broadly similar to that of Latanoprost, given their structural similarity.

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed to its active acid form in the cornea[2][3]. The active acid has a short plasma half-life of about 17 minutes[3][4][5]. It is primarily metabolized in the liver via fatty acid β-oxidation, and the metabolites are excreted mainly through the kidneys[2][3][4][5]. Given that 15-epi Latanoprost is also an isopropyl ester, it would likely undergo similar hydrolysis and systemic metabolism. However, subtle differences in enzyme kinetics due to the altered stereochemistry could lead to variations in its pharmacokinetic parameters.

Conclusion

15-epi Latanoprost is a stereoisomer of Latanoprost that exhibits a lower binding affinity for the prostaglandin FP receptor compared to its parent compound. In vivo evidence suggests that it acts as an agonist at the FP receptor, leading to a reduction in intraocular pressure, albeit to a lesser extent than Latanoprost at the tested dose. The downstream signaling cascade is presumed to follow the canonical Gq-PLC-IP3-Ca2+ pathway associated with FP receptor activation. While specific pharmacokinetic data for 15-epi Latanoprost is lacking, it is anticipated to follow a metabolic pathway similar to that of Latanoprost. Further research is warranted to fully elucidate the receptor selectivity profile, in vitro functional potency and efficacy, and the complete pharmacokinetic and pharmacodynamic properties of 15-epi Latanoprost. Such studies would provide a more complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of 15(S)-Latanoprost

An In-depth Technical Guide to the Discovery and Development of 15(S)-Latanoprost

Introduction

Latanoprost is a prostaglandin F2α analogue renowned for its efficacy in treating open-angle glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic action lies in reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][2][5] Latanoprost is the isopropyl ester prodrug of 15(R)-latanoprost acid, its biologically active form.[5][6] The stereochemistry at the C-15 position is critical for its pharmacological activity. This guide delves into the discovery, development, and pharmacological profile of Latanoprost, with a specific focus on the 15(S) stereoisomer, which has been instrumental in elucidating the structure-activity relationship and stereochemical requirements for the prostaglandin F (FP) receptor.[]

Discovery and Rationale for Development

The development of Latanoprost was rooted in the understanding that endogenous prostaglandins play a role in regulating intraocular pressure. Early research demonstrated that PGF2α could lower IOP, but its clinical utility was hampered by side effects such as irritation and conjunctival hyperemia. This prompted the search for synthetic PGF2α analogues with a more favorable therapeutic index.

The key innovation in the development of Latanoprost was the synthesis of phenyl-substituted prostaglandin analogues. This structural modification led to a more selective interaction with the FP receptor, enhancing the IOP-lowering effect while reducing side effects. The 15(R) configuration of the hydroxyl group on the alpha chain was identified as crucial for potent agonist activity at the FP receptor. In contrast, the 15(S) isomer, this compound (also known as 15-epi Latanoprost), exhibited significantly lower potency, highlighting the strict stereochemical requirements for receptor binding and activation.[][8][9]

Synthesis and Stereocontrol

The synthesis of Latanoprost is a complex process that requires precise stereochemical control to yield the desired 15(R) isomer. A common synthetic strategy involves the use of a chiral precursor, such as the Corey lactone, which establishes the correct stereochemistry of the cyclopentane ring.[10][11] The introduction of the alpha and omega side chains is achieved through a series of reactions, including Wittig or Horner-Wadsworth-Emmons reactions.

A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to form the hydroxyl group at the C-15 position.[10] The use of chiral reducing agents is essential to favor the formation of the 15(R) alcohol. Inadequate control during this step can lead to the formation of the 15(S) diastereomer as an impurity.[12] Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), were initially required to separate the 15(R) and 15(S) isomers.[10] However, improved synthetic processes have been developed to minimize the formation of the 15(S) isomer, involving crystallization of key intermediates to achieve high optical purity.[10][11]

Pharmacology

Mechanism of Action

Latanoprost is administered as an isopropyl ester prodrug to enhance its corneal penetration.[5][6] In the cornea, esterases hydrolyze the prodrug to its biologically active form, latanoprost acid.[5][6] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[1][5][13]

Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[2][5][6]

Pharmacodynamics

The primary pharmacodynamic effect of latanoprost acid is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][5] The remodeling of the extracellular matrix, mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-3, and MMP-9, leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway.[5][6][16] This facilitates the drainage of aqueous humor from the anterior chamber of the eye. The IOP-lowering effect of Latanoprost begins 3 to 4 hours after administration, with the maximum effect observed after 8 to 12 hours.[1][6] The effect is sustained for at least 24 hours, allowing for once-daily dosing.[1][6]

Pharmacokinetics

-

Absorption : Latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are reached approximately 2 hours after topical administration.[5][6]

-

Distribution : The volume of distribution of latanoprost is approximately 0.16 L/kg.[5][13]

-

Metabolism : After hydrolysis in the cornea, the small amount of latanoprost acid that reaches the systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][6][13]

-

Excretion : The metabolites are primarily excreted via the kidneys.[1][6] Approximately 88% of a topically administered dose is recovered in the urine.[1][6] The plasma elimination half-life is short, around 17 minutes.[1][6]

The Role and Activity of this compound

The 15(S) stereoisomer of Latanoprost has been pivotal in understanding the pharmacology of prostaglandin analogues. While structurally very similar to the clinically used 15(R) isomer, this compound is significantly less potent as an FP receptor agonist.[][8] This difference in potency underscores the high degree of stereospecificity of the FP receptor binding pocket.

Studies have shown that the free acid of this compound has a lower binding affinity for the FP receptor compared to the free acid of 15(R)-Latanoprost.[8][9] This reduced affinity translates to a diminished ability to lower IOP. For instance, a 3 µg dose of this compound resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a substantially smaller effect than that observed with 15(R)-Latanoprost.[8][9] Consequently, this compound serves as a valuable research tool for probing the structural requirements of the FP receptor and as a critical reference standard for assessing the purity of Latanoprost drug substance.[][9]

Quantitative Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay System | IC₅₀ (nM) |

| Latanoprost Acid (15R) | FP | Cat iris sphincter muscle | 3.6[8][17] |

| This compound Acid | FP | Cat iris sphincter muscle | 24[8][17] |

Table 2: Pharmacokinetic Parameters of Latanoprost

| Parameter | Value |

| Peak Concentration in Aqueous Humor | 15-30 ng/mL[5][13] |

| Time to Peak Concentration (Aqueous Humor) | ~2 hours[5][6] |

| Plasma Elimination Half-life | 17 minutes[1][6] |

| Systemic Clearance | 7 mL/min/kg[6] |

| Volume of Distribution | 0.16 ± 0.02 L/kg[5][13] |

| Urinary Excretion (of metabolites) | ~88% after topical administration[1][6] |

Table 3: Clinical Efficacy of Latanoprost 0.005% Ophthalmic Solution

| Study | Duration | Baseline IOP (mmHg) | IOP Reduction from Baseline | Comparator |

| Alm et al. (Phase III) | 6 months | Not Specified | 31-35%[18] | Timolol 0.5% |

| Meta-analysis | 6 months | Not Specified | 7.7 mmHg | Timolol 0.5% (6.5 mmHg reduction)[18] |

| Latanoprost monotherapy review | 1-12 months | Not Specified | 22-39%[3] | N/A |

| Normal Tension Glaucoma Study | 11 months (avg) | 16.9 mmHg (avg diurnal) | 17% (avg diurnal)[19] | Control |

Experimental Protocols

FP Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds for the FP receptor.

Methodology:

-

Tissue Preparation: Iris sphincter muscles are dissected from cat eyes and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction containing the FP receptors.

-

Radioligand Binding: The membrane preparation is incubated with a radiolabeled prostaglandin, such as [³H]-PGF2α, at a fixed concentration.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, this compound acid).

-

Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

In Vivo IOP Reduction in Animal Models

Objective: To evaluate the IOP-lowering efficacy of test compounds in a relevant animal model.

Methodology:

-

Animal Model: Cynomolgus monkeys or New Zealand White rabbits are commonly used. Animals are acclimatized and baseline IOP is measured.

-

Drug Administration: A single drop of the test compound formulation (e.g., this compound at a specific concentration) is administered topically to one eye of each animal. The contralateral eye may receive a vehicle control.

-

IOP Measurement: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer.

-

Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle-treated group to determine the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.

Phase 3 Clinical Trial for IOP Reduction

Objective: To evaluate the safety and efficacy of a Latanoprost formulation in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

Methodology:

-

Study Design: A prospective, randomized, multicenter, observer-masked, parallel-group study.[20]

-

Patient Population: Patients (aged ≥18 years) with a diagnosis of POAG or OHT and an IOP above a specified threshold (e.g., ≥ 21 mmHg).[20]

-

Randomization and Masking: Patients are randomly assigned to receive either the test formulation (e.g., Latanoprost 0.005%) or a comparator (e.g., Timolol 0.5% or another Latanoprost formulation). The observer measuring IOP is masked to the treatment allocation.[20]

-

Treatment Regimen: Patients self-administer one drop of the assigned medication in the affected eye(s) once daily (typically in the evening) for a specified duration (e.g., 3 to 6 months).

-

Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3).[21] IOP is measured at multiple time points during the day (e.g., 8 AM, 10 AM, 4 PM).[20]

-

Safety Assessments: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and visual acuity testing.

-

Statistical Analysis: The mean change in IOP between the treatment groups is compared using appropriate statistical methods (e.g., ANCOVA) to determine non-inferiority or superiority.

Visualizations

Caption: FP Receptor Signaling Pathway for IOP Reduction.

Caption: Latanoprost Development and Experimental Workflow.

Caption: Logical Progression in Latanoprost's Discovery.

Conclusion

The discovery and development of Latanoprost marked a significant advancement in the medical management of glaucoma. Through rational drug design, focusing on phenyl-substituted prostaglandin F2α analogues, researchers were able to create a potent and selective FP receptor agonist with a favorable safety profile. The study of the 15(S) stereoisomer was crucial in this process, providing invaluable insights into the strict stereochemical requirements for high-affinity binding to the FP receptor and subsequent pharmacological activity. This detailed understanding of the structure-activity relationship not only led to the successful development of Latanoprost but also paved the way for a new class of highly effective antiglaucoma medications.

References

- 1. Latanoprost - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Latanoprost – A Lasting Glaucoma Breakthrough | Glaucoma Australia [glaucoma.org.au]

- 4. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer - Ask this paper | Bohrium [bohrium.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. academic.oup.com [academic.oup.com]

- 15. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 16. Development of a conjunctival contact–type drug delivery device for latanoprost using hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Compound this compound - Chemdiv [chemdiv.com]

- 18. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

The Hydrolysis of 15(S)-Latanoprost: A Technical Guide to the Activation of a Prostaglandin Analogue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical activation step of 15(S)-Latanoprost, an isopropyl ester prodrug, into its pharmacologically active free acid form through hydrolysis. This process is fundamental to its efficacy in the treatment of open-angle glaucoma and ocular hypertension.

Introduction to Latanoprost and its Mechanism of Action

Latanoprost is a synthetic analogue of prostaglandin F2α and a cornerstone in the management of elevated intraocular pressure (IOP).[1] It is administered as a topical ophthalmic solution.[2] The lipophilic nature of the isopropyl ester prodrug facilitates its penetration through the cornea.[3] Within the cornea, esterases rapidly hydrolyze the inactive prodrug into its biologically active form, latanoprost acid.[2][3]

The active latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[4][5] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, the primary mechanism for its IOP-lowering effect.[4][6]

The Hydrolytic Conversion of Latanoprost

The conversion of the inactive this compound prodrug to its active free acid is an enzymatic process primarily occurring in the cornea.[2] This hydrolysis is essential for the drug's therapeutic activity.

Enzymatic Hydrolysis in Ocular Tissues

Table 1: Relative Hydrolysis Rates of Latanoprost in Human Ocular Tissues [7]

| Ocular Tissue | Relative Rate of Hydrolysis |

| Choroid | Highest |

| Ciliary Body | High |

| Cornea | High |

| Conjunctiva | High |

| Aqueous Humor | Negligible |

Note: This table represents the relative order of hydrolysis rates as reported in in-vitro studies. Specific kinetic parameters (Km and Vmax) for the esterases in these tissues are not extensively documented.

The Role of Corneal Esterases

The cornea is the primary site for the bioactivation of latanoprost.[2] It is rich in esterase enzymes that efficiently cleave the isopropyl ester bond of the latanoprost molecule, releasing the active latanoprost acid.[8] The rapid and extensive nature of this hydrolysis ensures that a significant concentration of the active drug reaches the aqueous humor.[9]

Physicochemical Factors Influencing Hydrolysis

The stability and hydrolysis of latanoprost are influenced by physicochemical factors, most notably pH. Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.[10] Ophthalmic formulations are therefore typically buffered to a pH of around 6.7 to ensure stability in the bottle while allowing for efficient hydrolysis upon administration to the eye, which has a physiological pH of approximately 7.4.[10]

Signaling Pathway of Latanoprost Acid

Upon its formation, latanoprost acid acts as a potent agonist at the FP receptor, a G-protein coupled receptor (GPCR).[4] The activation of this receptor triggers a cascade of intracellular events leading to the therapeutic effect of reduced IOP.

The binding of latanoprost acid to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This leads to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium.[12] Downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[12][13] This signaling pathway ultimately leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[13][14] These enzymes are responsible for remodeling the extracellular matrix of the ciliary muscle and sclera, which is believed to reduce the hydraulic resistance and increase the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[3]

Experimental Protocols

In-Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is adapted from a study that assessed the hydrolysis of latanoprost in various human ocular tissues.[7]

Objective: To determine the rate of latanoprost hydrolysis in different human ocular tissues.

Materials:

-

Whole human eyes (obtained from tissue banks)

-

Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

-

Latanoprost standard solution

-

Incubator (37°C)

-

Dissection tools

-

LC-MS/MS system

Procedure:

-

Tissue Dissection: Within 24 hours post-mortem, dissect the whole human eyes to isolate the aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

-

Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

-

Incubation: Transfer each tissue replicate to a separate incubation tube containing GBR buffer (pH 7.4).

-

Dosing: Add latanoprost to each tube to a final concentration of 20 μM.

-

Sampling: Incubate the tubes at 37°C. Collect samples at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

Sample Analysis: Analyze the samples for the disappearance of latanoprost and the formation of latanoprost acid using a validated LC-MS/MS method.

Quantitative Analysis of Latanoprost and Latanoprost Acid by LC-MS/MS

Objective: To quantify the concentrations of latanoprost and its active metabolite, latanoprost acid, in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Latanoprost: Monitor specific precursor-to-product ion transitions.

-

Latanoprost Acid: Monitor specific precursor-to-product ion transitions.

-

Internal Standard (e.g., deuterated latanoprost): Monitor specific precursor-to-product ion transitions.

-

Sample Preparation:

-

Plasma/Aqueous Humor: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.

-

Tissue Homogenates: Homogenize the tissue in an appropriate buffer, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes before LC-MS/MS analysis.

Experimental and Logical Workflows

The study of prodrug hydrolysis follows a structured workflow to ensure accurate and reproducible results.

This workflow outlines the key steps involved in an in-vitro study of prodrug hydrolysis. It begins with the preparation of the relevant biological matrix, followed by the incubation of the prodrug under controlled conditions. Samples are collected over time and the enzymatic reaction is stopped. The prodrug and its active metabolite are then extracted and quantified using a sensitive analytical technique like LC-MS/MS. The final data analysis provides insights into the rate and extent of hydrolysis.

Conclusion

The hydrolysis of this compound to its active free acid is a critical step in its mechanism of action for lowering intraocular pressure. This conversion is efficiently carried out by esterases present in the cornea and other ocular tissues. The resulting latanoprost acid activates the FP receptor, initiating a signaling cascade that leads to increased uveoscleral outflow. Understanding the kinetics and mechanisms of this hydrolysis, as well as the subsequent signaling pathways, is crucial for the development of new and improved ophthalmic prodrugs for the treatment of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for researchers and professionals in the field of drug development.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Latanoprost induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

The Pivotal Role of Stereochemistry in the Ocular Hypotensive Activity of Latanoprost

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is intrinsically linked to its specific stereochemical configuration. As a selective agonist of the prostaglandin F (FP) receptor, the precise three-dimensional arrangement of its functional groups dictates its binding affinity and subsequent activation of the receptor, ultimately leading to enhanced uveoscleral outflow of aqueous humor. This technical guide provides an in-depth analysis of the stereochemistry-activity relationship of latanoprost isomers, offering valuable insights for researchers, scientists, and professionals involved in the development of ophthalmic drugs.

Quantitative Analysis of Latanoprost Isomer Activity

The biological activity of latanoprost is critically dependent on its stereochemistry. Latanoprost is the isopropyl ester prodrug of latanoprost acid, which is the biologically active molecule. The stereochemical integrity, particularly at the C15 hydroxyl group, is paramount for potent FP receptor agonism.

Table 1: Prostaglandin FP Receptor Binding Affinities of Latanoprost Acid and Related Prostaglandins

| Compound | Receptor Type | Tissue/Cell Line | Ki (nM) |

| Latanoprost Acid | Prostaglandin FP | Cloned human ciliary body | 98[1] |

| Travoprost Acid | Prostaglandin FP | Not Specified | 35[1] |

| Bimatoprost Acid | Prostaglandin FP | Not Specified | 83[1] |

Table 2: Functional Agonist Potencies of Latanoprost Acid and Related Prostaglandins at the FP Receptor

| Compound | Assay Type | Cell Type | EC50 (nM) |

| Latanoprost Acid | Phosphoinositide Turnover | Cloned human ciliary body | 54.6[2] |

| Latanoprost Acid | Phosphoinositide Turnover | Not Specified | 32-124[1] |

| Travoprost Acid | Phosphoinositide Turnover | Cloned human ciliary body | 3.2[2] |

| Bimatoprost Acid | Phosphoinositide Turnover | Not Specified | 2.8-3.8[1] |

| Latanoprost (Prodrug) | Phosphoinositide Turnover | Cloned human ciliary body | 126[2] |

Stereoisomers of Latanoprost and Their Activity

Latanoprost has several potential stereoisomers, with the configuration at the C15 position being the most critical for biological activity.

-

15(R)-Latanoprost (Latanoprost): This is the active and clinically used epimer. The (R)-configuration of the hydroxyl group at C15 is essential for potent agonistic activity at the FP receptor.

-

5,6-trans-Latanoprost: This isomer, where the cis double bond between carbons 5 and 6 is converted to a trans double bond, is a known impurity in the synthesis of latanoprost. While its biological activity is presumed to be similar to the cis isomer, there is a lack of specific published reports detailing its binding affinity and functional potency at the FP receptor.

-

Latanoprost Enantiomer: The complete mirror image of latanoprost is not expected to have significant biological activity, as receptor binding sites are chiral and highly specific for the stereochemistry of their ligands.

Experimental Protocols

The determination of the stereochemistry-activity relationship of latanoprost isomers relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Prostaglandin FP Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the FP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the FP receptor (e.g., human ciliary body cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Radioligand Binding: A radiolabeled prostaglandin, typically [3H]-PGF2α, is used as the ligand.

-

Competition Assay: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., latanoprost isomers).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to activate the FP receptor, which is coupled to the Gq protein and stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor (e.g., cloned human ciliary body cells) are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

-

Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound (e.g., latanoprost isomers) for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Chromatographic Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The total accumulation of inositol phosphates is used as a measure of receptor activation.

-

Data Analysis: Dose-response curves are generated by plotting the inositol phosphate accumulation against the concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from these curves.

Myosin Light Chain Phosphorylation Assay

Activation of the FP receptor in ciliary muscle cells leads to an increase in intracellular calcium, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chain (MLC). This is a key event in the cellular mechanism leading to increased uveoscleral outflow.

Methodology:

-

Cell Culture and Treatment: Human ciliary muscle cells are cultured and treated with the test compounds (e.g., latanoprost isomers) for various times and at different concentrations.

-

Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated MLC.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

Quantification: The intensity of the bands corresponding to phosphorylated MLC is quantified using densitometry. The results are often normalized to the total amount of MLC.

-

Data Analysis: The fold-change in MLC phosphorylation relative to an untreated control is calculated for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by latanoprost and a general workflow for its in vitro evaluation.

Caption: FP Receptor Signaling Pathway.

Caption: In Vitro Evaluation Workflow.

Conclusion

The stereochemistry of latanoprost is a critical determinant of its pharmacological activity. The precise (R)-configuration at the C15 hydroxyl group is indispensable for high-affinity binding to the FP receptor and potent agonist activity, which ultimately drives the IOP-lowering effect. Other stereoisomers, such as the 15(S)-epimer, exhibit significantly reduced activity, highlighting the strict stereochemical requirements of the FP receptor binding pocket. While quantitative data for all isomers remains to be fully elucidated in comparative studies, the existing evidence unequivocally demonstrates the paramount importance of stereochemical control in the design and synthesis of effective prostaglandin analogues for the treatment of glaucoma. This understanding is crucial for the development of next-generation ocular hypotensive agents with improved efficacy and safety profiles.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to 15(S)-Latanoprost (CAS Number 145773-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 15(S)-Latanoprost, a stereoisomer of the widely used glaucoma medication, Latanoprost. This document details its physicochemical characteristics, biological activity, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound, also known as 15-epi Latanoprost, is a synthetic prostaglandin F2α analogue.[1][2] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 145773-22-4 | [1] |

| Molecular Formula | C₂₆H₄₀O₅ | [3] |

| Molecular Weight | 432.59 g/mol | [3] |

| Appearance | Colorless to light yellow oil/liquid | [4][5] |

| Solubility | Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate (10 mg/ml). Limited solubility in DMSO:PBS (1:12) at 80 µg/ml. | [1][4] |

| Storage Temperature | -20°C | [4] |

Biological Activity and Mechanism of Action

This compound is a selective agonist of the prostaglandin F receptor (FP receptor).[6][7] Its biological activity is primarily characterized by its ability to reduce intraocular pressure (IOP), although it is less potent than its R-isomer, Latanoprost.[]

Receptor Binding and Potency

The affinity of this compound for the FP receptor has been determined through receptor binding assays. The free acid form of this compound exhibits an IC₅₀ value of 24 nM in a functional assay using cat iris sphincter muscle, compared to 3.6 nM for the free acid of Latanoprost.[6] This indicates a lower potency in receptor interaction compared to its clinically used stereoisomer.

| Parameter | Value | Species/Assay System | Reference |

| IC₅₀ (Free Acid) | 24 nM | Cat iris sphincter muscle (FP receptor binding assay) | [6] |

In Vivo Efficacy

Topical administration of this compound has been shown to reduce intraocular pressure in non-human primate models. A 3 µg dose of this compound resulted in a 1 mmHg reduction of IOP in normotensive cynomolgus monkeys.[6]

Mechanism of Action

Similar to other prostaglandin F2α analogues, this compound exerts its IOP-lowering effect by acting as an agonist at the FP receptor.[7] Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][7] This enhanced outflow reduces the overall pressure within the eye.[7] this compound is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active free acid form.[]

Signaling Pathway

Upon binding to the Gq-protein coupled FP receptor, this compound initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of increased uveoscleral outflow.

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Prostaglandin FP Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the prostaglandin FP receptor.

Materials:

-

Membrane preparations from cells expressing the human FP receptor or a suitable animal tissue (e.g., cat iris sphincter muscle).

-

Radioligand: [³H]-Latanoprost or other suitable radiolabeled FP receptor agonist.

-

Unlabeled this compound (test compound).

-

Unlabeled Prostaglandin F2α (positive control).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

Caption: Workflow for a competitive FP receptor binding assay.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential cytotoxicity of this compound on ocular cells.

Materials:

-

Human corneal epithelial cells (or other relevant ocular cell line).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

This protocol describes a method for measuring the effect of topically administered this compound on IOP in a non-human primate model.

Animals:

-

Healthy, adult cynomolgus monkeys (Macaca fascicularis) with normal baseline IOP. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

This compound ophthalmic solution (e.g., 3 µg in a suitable vehicle).

-

Vehicle control solution.

-

Topical anesthetic (e.g., proparacaine hydrochloride).

-

Tonometer (e.g., a rebound tonometer like Tono-Pen or TonoVet).

-

Ketamine for sedation.

Procedure:

-

Baseline IOP Measurement: Acclimatize the monkeys to the experimental procedures. On the day of the experiment, sedate the animals with ketamine. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer.

-

Drug Administration: Administer a single 30-50 µL drop of the this compound solution to one eye (the treated eye) and the vehicle solution to the contralateral eye (the control eye).

-

Post-Treatment IOP Measurements: At specified time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours), re-sedate the animals (if necessary) and measure the IOP in both eyes as described in step 1.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP changes in the treated eye to the control eye to determine the effect of this compound.

Caption: Workflow for in vivo IOP measurement in monkeys.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Latanoprost, (15S)- | C26H40O5 | CID 10477939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15(S)-拉坦前列腺素 溶液 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 145773-22-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Latanoprost - Wikipedia [en.wikipedia.org]

The Role of 15(S)-Latanoprost in Enhancing Aqueous Humor Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract